molecular formula C14H16ClN5OS B6623632 [4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone

[4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone

Cat. No.: B6623632
M. Wt: 337.8 g/mol
InChI Key: AJKHVPIENKGCRT-UHFFFAOYSA-N
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Description

[4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a diazepane ring fused with a pyrimidine and a thiophene moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

[4-(6-amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5OS/c15-11-12(16)17-9-18-13(11)19-4-2-5-20(7-6-19)14(21)10-3-1-8-22-10/h1,3,8-9H,2,4-7H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKHVPIENKGCRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CS2)C3=NC=NC(=C3Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of [4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the diazepane ring and the thiophene moiety. Common synthetic routes include:

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized through the reaction of appropriate amines with chloropyrimidine derivatives under controlled conditions.

    Diazepane Ring Formation: The diazepane ring is introduced via cyclization reactions involving diamines and suitable electrophiles.

    Thiophene Attachment: The thiophene moiety is attached through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

[4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be employed to introduce different aryl or alkyl groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, catalysts like palladium on carbon, and bases like potassium carbonate .

Scientific Research Applications

[4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets may include kinases, proteases, or ion channels, and the pathways involved could be related to cell signaling, metabolism, or gene expression .

Comparison with Similar Compounds

When compared to similar compounds, [4-(6-Amino-5-chloropyrimidin-4-yl)-1,4-diazepan-1-yl]-thiophen-2-ylmethanone stands out due to its unique combination of structural features. Similar compounds include:

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